2-Bromo-9,9-dibutyl-7-iodo-9h-fluorene
Description
Significance of Fluorene (B118485) and its Derivatives in Contemporary Materials and Organic Chemistry Research
Fluorene is a polycyclic aromatic hydrocarbon that consists of two benzene rings fused to a central five-membered ring. Its derivatives are a significant class of compounds in contemporary materials and organic chemistry research due to their unique electronic and photophysical properties. These properties, which include high fluorescence quantum yields, good thermal stability, and the ability to form amorphous thin films with high charge carrier mobility, make them suitable for a wide range of applications.
Fluorene-based materials are prominently used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). In OLEDs, fluorene derivatives are often employed as efficient blue-light emitters or as host materials for phosphorescent emitters. The rigid and planar structure of the fluorene core, combined with the ability to introduce various functional groups at the C-2, C-7, and C-9 positions, allows for the fine-tuning of their optoelectronic properties. For instance, the introduction of alkyl chains at the C-9 position enhances solubility and processability without significantly affecting the electronic properties of the fluorene core.
Furthermore, the versatility of fluorene chemistry enables the synthesis of a wide array of derivatives with tailored functionalities. This has led to their exploration in other areas, including as fluorescent chemosensors for the detection of ions and small molecules, and as building blocks for the construction of complex organic architectures. The π-electron conjugation in fluorene derivatives is a key feature that underpins their utility in these advanced applications.
Overview of Dihalogentated Fluorene Derivatives with Alkyl Substitutions at the C-9 Position
Dihalogenated fluorene derivatives, particularly those with alkyl substitutions at the C-9 position, are crucial intermediates in the synthesis of more complex fluorene-based materials. The halogens, typically bromine or iodine, serve as versatile synthetic handles for introducing a variety of functional groups through cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the extension of the π-conjugated system and the creation of polymers and oligomers with specific electronic and optical properties.
The presence of two halogen atoms on the fluorene core, often at the C-2 and C-7 positions, provides two reactive sites for further functionalization. This bifunctionality is essential for the synthesis of alternating copolymers, where the fluorene unit is linked to other aromatic or heteroaromatic moieties. The resulting polymers often exhibit desirable properties for applications in organic electronics, such as high charge carrier mobilities and tunable emission colors.
The alkyl chains at the C-9 position, such as butyl groups, are critical for ensuring the solubility of these dihalogenated fluorene derivatives in common organic solvents. This solubility is a key requirement for solution-based processing techniques, which are often used in the fabrication of large-area electronic devices. The nature of the alkyl chains can also influence the morphology and packing of the resulting materials in the solid state, which in turn affects their electronic performance.
Below is a data table of representative dihalogenated fluorene derivatives with alkyl substitutions at the C-9 position:
| Compound Name | Molecular Formula | CAS Number |
| 2,7-Dibromo-9,9-dibutyl-9H-fluorene | C21H24Br2 | 188200-91-1 nih.gov |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | C15H12Br2 | 28320-32-3 |
| 2,7-Dibromo-9,9-di(1-propyl)-9H-fluorene | C19H20Br2 | 157771-56-7 boronmolecular.com |
| 2,7-Dibromo-9,9-diphenyl-9H-fluorene | C25H16Br2 | 186259-63-2 |
Research Landscape for 2-Bromo-9,9-dibutyl-7-iodo-9H-fluorene within the Fluorene Compound Class
A specific search for the compound This compound reveals a limited amount of dedicated research on this exact molecule. However, the research landscape for this compound can be understood by examining the broader context of asymmetrically dihalogenated fluorene derivatives. The presence of two different halogens, bromine and iodine, at the C-2 and C-7 positions, respectively, offers the potential for regioselective functionalization.
In cross-coupling reactions, the carbon-iodine bond is generally more reactive than the carbon-bromine bond. This difference in reactivity can be exploited to sequentially introduce different functional groups at the C-7 and C-2 positions. This stepwise functionalization is a powerful strategy for the synthesis of complex and asymmetric fluorene-based materials with precisely controlled architectures and properties.
Given the established utility of dihalogenated fluorenes in materials science, it can be inferred that This compound would be a valuable building block for the synthesis of advanced organic electronic materials. Research in this area would likely focus on its use in constructing novel polymers and oligomers for applications in OLEDs, OSCs, and OFETs. The dibutyl groups at the C-9 position would ensure good solubility and processability, making it a promising candidate for solution-processable electronic devices. The lack of extensive specific research on this compound may also indicate an opportunity for new investigations into its synthesis and application.
The table below outlines the key structural features of This compound and their implications for its potential research applications.
| Structural Feature | Implication for Research |
| Fluorene Core | Provides the fundamental electronic and photophysical properties, including high fluorescence and thermal stability. |
| Bromo and Iodo Substituents | Enables regioselective functionalization through sequential cross-coupling reactions, allowing for the synthesis of asymmetric and complex molecular architectures. |
| Dibutyl Substituents at C-9 | Enhances solubility in organic solvents, facilitating solution-based processing for the fabrication of electronic devices. |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-9,9-dibutyl-7-iodofluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrI/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDSCZPAURXPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 2 Bromo 9,9 Dibutyl 7 Iodo 9h Fluorene
Precursor Synthesis and Halogenation Strategies
The foundation of synthesizing 2-bromo-9,9-dibutyl-7-iodo-9H-fluorene lies in the controlled construction of the core fluorene (B118485) scaffold, involving strategic halogenation and alkylation steps.
Synthesis of 2-Bromo-7-iodo-9H-fluorene and Related Halogenated Fluorenes
The synthesis of the dihalogenated precursor, 2-bromo-7-iodo-9H-fluorene, is a critical initial phase. The process often begins with the fluorene molecule, which undergoes electrophilic halogenation. The introduction of two different halogens requires careful control of reaction conditions to achieve the desired regioselectivity. One common strategy involves a stepwise halogenation. For instance, fluorene can first be brominated to yield 2-bromofluorene, followed by a subsequent iodination reaction.
Alternatively, synthetic routes can commence from an already functionalized fluorene. A notable pathway starts with 2-iodo-7-bromofluorene, where the positions of the halogens are pre-determined. organic-chemistry.org The synthesis of such precursors may involve multi-step organic reactions that include bromination and azidation on the fluorene ring, with precise control over conditions to ensure correct placement of the functional groups. mdpi.com The synthesis of related dihalogenated fluorenes, such as 2,7-dichlorofluorene, can be achieved by reacting fluorene with a chlorinating agent like sulfuryl chloride in glacial acetic acid. rsc.org
Table 1: Halogenation Strategies for Fluorene
| Starting Material | Reagents | Product | Key Feature |
|---|---|---|---|
| Fluorene | 1. N-Bromosuccinimide (NBS) 2. N-Iodosuccinimide (NIS) | 2-Bromo-7-iodo-9H-fluorene | Stepwise halogenation |
| Fluorene | Sulfuryl chloride, Glacial acetic acid | 2,7-Dichloro-9H-fluorene | Direct dichlorination rsc.org |
Alkylation at the C-9 Position: Introduction of Dibutyl Groups to Fluorene Scaffolds
The methylene (B1212753) bridge at the C-9 position of the fluorene ring is acidic, allowing for deprotonation and subsequent alkylation. To introduce the two butyl groups, the 2-bromo-7-iodo-9H-fluorene precursor is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form a fluorenyl anion. nih.gov This anion then acts as a nucleophile, reacting with an alkylating agent like 1-bromobutane (B133212) in a classic SN2 reaction.
The process is typically carried out in two successive steps to ensure dialkylation. After the first butyl group is attached, the process of deprotonation and reaction with 1-bromobutane is repeated to install the second butyl group, yielding the target this compound. Various catalytic systems, including those based on nickel and ruthenium, have been developed to facilitate the C-H alkylation of fluorene at the C-9 position using alcohols as alkylating agents, presenting a greener alternative to traditional methods that use haloalkanes. uni-rostock.deresearchgate.net
Advanced Cross-Coupling Methodologies Utilizing Dihalo-functionalization
The presence of two different halogen atoms (bromine and iodine) at the C-2 and C-7 positions allows for selective, stepwise functionalization using advanced palladium-catalyzed cross-coupling reactions. The differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is key to this regioselectivity, with the C-I bond being more reactive.
Suzuki-Miyaura Coupling Reactions for Fluorene Derivatives and Regioselectivity
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, the higher reactivity of the C-I bond allows for selective coupling at the C-7 position while leaving the C-Br bond at the C-2 position intact.
By carefully controlling reaction conditions, such as temperature and the choice of palladium catalyst and ligands, a boronic acid or boronic ester can be coupled exclusively at the iodine-bearing C-7 position. organic-chemistry.org This regioselective approach is fundamental for constructing asymmetric 2,7-disubstituted fluorene derivatives. organic-chemistry.orglibretexts.org Following the initial Suzuki coupling at C-7, a second, typically more forcing, Suzuki reaction can be performed at the less reactive C-2 position to introduce a different functional group, enabling the synthesis of complex, well-defined conjugated molecules. scilit.com
Table 2: Regioselective Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Position of Reaction | Product Feature |
|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-7 (Iodo position) | Asymmetric 2-bromo-7-aryl derivative organic-chemistry.org |
Sonogashira Coupling Reactions in the Synthesis of Fluorene-Based Oligomers and Polymers
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. gold-chemistry.orgwikipedia.org This reaction is instrumental in synthesizing fluorene-based oligomers and polymers containing alkynyl linkages, which are important for their electronic and optical properties.
Similar to the Suzuki coupling, the Sonogashira reaction can be performed with high regioselectivity on dihalofluorenes. The more reactive C-I bond will preferentially undergo coupling with a terminal alkyne under milder conditions. libretexts.org This allows for the stepwise introduction of alkynyl groups. This methodology is frequently employed to build conjugated systems where fluorene units are linked by acetylene (B1199291) bridges, creating rigid, rod-like oligomers and polymers with potential applications in organic electronics. core.ac.uknus.edu.sg
Palladium-Catalyzed Carbonylation for Fluorene Functionalization
Palladium-catalyzed carbonylation introduces a carbonyl group (-CO-) into an organic molecule by reacting an organohalide with carbon monoxide. scilit.comnih.gov This reaction is a versatile method for synthesizing carboxylic acid derivatives, such as esters, amides, and ketones, from aryl halides. nih.gov
For this compound, carbonylation can also be directed selectively. The C-I bond reacts under milder conditions than the C-Br bond. By reacting the compound with carbon monoxide and a suitable nucleophile (e.g., an alcohol for an ester or an amine for an amide) in the presence of a palladium catalyst, the iodo-position can be selectively carbonylated. rsc.org This provides a pathway to fluorene-7-carboxylic acid derivatives, while the bromo-group at the C-2 position remains available for subsequent, different cross-coupling reactions, further expanding the molecular complexity that can be achieved.
Chemo- and Regioselective Functionalization of Polyhalogenated Fluorenes
The selective functionalization of polyhalogenated fluorenes, such as this compound, is a critical challenge in the synthesis of advanced organic materials. The presence of multiple, distinct halogen substituents (bromo and iodo) on the fluorene core offers opportunities for programmed, stepwise reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity.
Detailed research into the functionalization of the closely related precursor, 2-iodo-7-bromofluorene, provides significant insights into the probable reactivity of the target compound. In metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, the C-I bond is significantly more reactive than the C-Br bond. This allows for the selective substitution of the iodine atom at the C7 position while leaving the bromine atom at the C2 position intact. mdpi.com This chemo-selectivity enables the introduction of a diverse array of substituents at one position before addressing the other.
For instance, the Suzuki coupling of a 2-bromo-7-iodofluorene derivative with various boronic esters can be performed at temperatures around 90 °C to selectively replace the iodine. mdpi.com A subsequent coupling to substitute the bromine atom can then be carried out, often under more forcing conditions, such as a higher temperature (e.g., 110 °C), to yield asymmetrically 2,7-disubstituted fluorenes. mdpi.com This stepwise approach is fundamental for creating complex, non-symmetrical fluorene-based molecules for applications in organic electronics. While these studies were not performed on the 9,9-dibutyl derivative specifically, the principles of chemo-selectivity are directly applicable.
Table 1: Regioselective Suzuki Coupling Conditions for Dihalogenated Fluorenes This table illustrates the general conditions for selective functionalization based on the reactivity of 2-bromo-7-iodofluorene precursors.
| Step | Halogen Targeted | Reagents | Catalyst System (Example) | Temperature | Outcome |
|---|---|---|---|---|---|
| 1 | Iodine (C7) | R¹-B(OR)₂ | Pd(PPh₃)₄, K₂CO₃ | ~90 °C | Selective formation of 2-bromo-7-R¹-fluorene |
Exploration of Asymmetric Synthesis Techniques for Chiral Fluorene Derivatives
The fluorene scaffold can be a source of chirality, leading to materials with unique optical and electronic properties. Chirality in fluorene derivatives can arise from several structural features, but for 9,9-disubstituted fluorenes where the substituents are identical alkyl chains (like dibutyl), the core itself is achiral. Asymmetry must be introduced through functionalization of the aromatic backbone, creating atropisomerism or by introducing a stereogenic center.
While specific studies on the asymmetric synthesis of chiral derivatives starting from this compound are not detailed in available literature, general strategies for inducing chirality in the fluorene system have been developed. These include:
Catalytic Asymmetric Construction : Building the fluorene core de novo using chiral catalysts to control the stereochemistry. researchgate.net
Desymmetrization : Starting with a prochiral fluorene derivative and using a chiral reagent or catalyst to selectively functionalize one of two symmetric positions.
Axial-to-Axial Chirality Transfer : Synthesizing C-N axially chiral carbazoles from C-C axially chiral biaryls, a strategy that could potentially be adapted to fluorene systems. rsc.org
Palladium-catalyzed asymmetric intramolecular reactions, such as the Friedel-Crafts allylic alkylation of phenols, have been successfully used to create chiral dihydrophenanthrenes, which share structural motifs with fluorenes. nih.gov Such methodologies highlight potential pathways for developing chiral fluorene derivatives, although their direct application to this compound would require significant methodological development. The field of catalytic asymmetric synthesis of chiral fluorenes is an active area of research, with various transition-metal and organo-catalyzed reactions being explored to generate these molecules with high optical purity. researchgate.net
Mechanistic Investigations of Radical Reaction Processes in Fluorene Functionalization
Radical reactions offer powerful but often difficult-to-control methods for C-H functionalization. Understanding the mechanisms of these reactions is key to harnessing their synthetic potential for modifying complex molecules like polyhalogenated fluorenes. Although mechanistic studies specifically involving this compound are not prominent in the literature, insights can be drawn from broader studies on radical-mediated processes and the behavior of fluorenyl radicals.
Fluorene and its derivatives can form resonance-stabilized fluorenyl radicals, particularly at the C9 position. researchgate.net However, radical reactions can also be initiated on the aromatic backbone. The formation of polycyclic aromatic hydrocarbons (PAHs) can involve radical chain reactions, where fluorenyl radicals play a role in molecular weight growth. researchgate.net
In the context of controlled synthesis, radical trifunctionalization reactions have been developed for substrates like alkenes and alkynes. nih.gov These processes often involve the addition of a radical species, followed by atom/group transfer or hydrogen atom transfer (HAT), cyclization, and coupling. For example, a reaction might proceed through the addition of a radical to an alkyne, followed by a 1,5-HAT, cyclization, and subsequent trapping to introduce multiple functional groups in one cascade. nih.gov Applying such complex radical-mediated transformations to a pre-functionalized aromatic system like this compound would require careful control to manage the various reactive sites (C-H, C-Br, C-I bonds).
Table 2: Key Steps in a Hypothetical Radical Functionalization Cascade This table outlines plausible mechanistic steps in a radical reaction involving a substituted aromatic, based on general principles.
| Step | Process | Intermediate Species | Description |
|---|---|---|---|
| 1 | Radical Generation | X• | An initial radical is generated from a precursor. |
| 2 | Radical Addition | Aryl Radical Adduct | The radical adds to a reactive site on the fluorene ring. |
| 3 | Hydrogen Atom Transfer (HAT) | Stabilized Radical | An intramolecular HAT event relocates the radical center. |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 9,9 Dibutyl 7 Iodo 9h Fluorene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and In-situ Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-Bromo-9,9-dibutyl-7-iodo-9H-fluorene, ¹H and ¹³C NMR would provide precise information on the chemical environment of each hydrogen and carbon atom, respectively.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the fluorene (B118485) core and the aliphatic protons of the two butyl chains at the C9 position. The chemical shifts, integration values, and coupling patterns of the aromatic protons would confirm the 2,7-disubstitution pattern. The presence of both bromine and iodine atoms would induce subtle shifts in the positions of the adjacent aromatic protons, which can be predicted and verified. The butyl chains would exhibit characteristic multiplets for the methylene (B1212753) (CH₂) and methyl (CH₃) groups, with their integrations confirming the presence of two butyl groups.
¹³C NMR spectroscopy would complement the proton NMR data by providing the chemical shifts for all carbon atoms in the molecule. This includes the quaternary carbons of the fluorene backbone, the carbon atoms bonded to the bromine and iodine substituents, and the carbons of the butyl chains. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, leading to a full and unambiguous assignment of all NMR signals.
While specific in-situ kinetic studies on this compound have not been widely reported, NMR spectroscopy is a powerful method for monitoring reaction progress and determining reaction rates in real-time. This could be applied to study the transformation of this molecule into its derivatives, providing valuable mechanistic insights.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, as comprehensive experimental data is not publicly available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 120 - 145 |
| C9 | - | ~55 |
| Butyl CH₂ | 0.5 - 2.0 | 14 - 40 |
| Butyl CH₃ | ~0.9 | ~14 |
| C-Br | - | ~120 |
| C-I | - | ~95 |
High-Resolution Mass Spectrometry for Precise Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight of a compound, which serves as a definitive confirmation of its elemental composition. For this compound, HRMS would provide an exact mass measurement with high accuracy, typically to within a few parts per million (ppm).
This technique would be able to distinguish the molecular ion of the target compound from other ions with the same nominal mass but different elemental formulas. The characteristic isotopic pattern resulting from the presence of bromine (with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) would be clearly observable, providing further confirmation of the presence of a bromine atom in the structure. The calculated exact mass for the molecular formula C₂₁H₂₄BrI would be compared to the experimentally measured mass to validate the identity of the synthesized compound.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (Note: This table is based on theoretical calculations.)
| Molecular Formula | Calculated Exact Mass | Expected Isotopic Pattern |
| C₂₁H₂₄BrI | 482.0106 | Characteristic M, M+2 pattern due to Bromine |
X-ray Diffraction Analysis for Solid-State Molecular Packing and Crystal Structure Determination
X-ray diffraction analysis on a single crystal of this compound would provide unequivocal information about its three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential halogen bonding involving the bromine and iodine atoms.
Understanding the solid-state packing is particularly important for materials science applications, as it can significantly influence the bulk properties of the material, including its charge transport characteristics and photophysical behavior. However, to date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the literature.
Surface and Thin Film Characterization Techniques for Materials Research
The transition from bulk materials to thin films introduces interfaces and dimensional constraints that can profoundly influence material properties. For organic semiconducting materials, such as derivatives of this compound, the performance in electronic devices is critically dependent on the molecular arrangement, crystallinity, and orientation within these films. Consequently, specialized surface-sensitive techniques are required to probe the microstructure and molecular organization. This section details two powerful synchrotron-based X-ray techniques, Grazing Incidence X-ray Diffraction (GIXD) and Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy, which provide critical insights into the structural characteristics of such thin films.
Grazing Incidence X-ray Diffraction (GIXD) for Thin Film Microstructure Analysis
Grazing Incidence X-ray Diffraction (GIXD) is an indispensable non-destructive technique for determining the crystallographic structure of thin films. researchgate.netmeasurlabs.com By directing an X-ray beam onto a sample at a very shallow angle of incidence (typically below one degree), the penetration depth of the X-rays is limited to the top few nanometers of the material. researchgate.net This surface sensitivity allows the diffraction pattern from the thin film to be collected while minimizing the signal from the underlying substrate, which would otherwise dominate the measurement in a conventional X-ray diffraction setup. researchgate.net
For materials based on this compound, GIXD analysis yields crucial information regarding the molecular packing and ordering within the film. The resulting diffraction pattern can reveal:
Crystallinity: The presence of sharp diffraction peaks indicates a well-ordered, crystalline structure, whereas broad, diffuse features suggest an amorphous arrangement.
Molecular Orientation: The orientation of the crystalline domains relative to the substrate can be determined. For fluorene derivatives, this typically involves identifying whether the molecules adopt a "face-on" (π-systems parallel to the substrate) or "edge-on" (π-systems perpendicular to the substrate) orientation, which is critical for charge transport in devices. researchgate.net
Lattice Parameters: The precise positions of the diffraction peaks allow for the calculation of the unit cell dimensions, providing quantitative details about intermolecular spacing, such as the π-stacking distance and lamellar spacing due to side-chain organization. researchgate.netnii.ac.jp
In studies of similar polyfluorene derivatives like poly(9,9-dioctylfluorene), GIXD has been used to investigate the molecular arrangement in both crystalline and liquid crystalline phases. researchgate.net These studies have identified periodicities perpendicular to the surface, arising from the stacking of fluorene chains, as well as in-plane ordering related to the interdigitation of the alkyl side chains. researchgate.net For a hypothetical thin film of a this compound derivative, GIXD would be similarly employed to resolve its specific packing motif and degree of order, which are influenced by processing conditions such as annealing temperature and solvent choice.
Below is an illustrative data table showing the type of information that could be obtained from a GIXD analysis of a well-ordered thin film of a fluorene derivative, based on published data for analogous compounds.
| Diffraction Peak | Scattering Vector (q) | d-spacing (Å) | Assignment | Inferred Orientation |
| (h00) out-of-plane | qz | 20-25 | Lamellar stacking (side-chain) | Edge-on |
| (0k0) in-plane | qxy | 3.8 - 4.2 | π-π stacking | Edge-on |
| (00l) out-of-plane | qz | 3.8 - 4.2 | π-π stacking | Face-on |
This is a representative table. Actual values would be determined experimentally for this compound.
Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Alignment in Films
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful surface-sensitive technique that provides detailed information about the electronic structure and molecular orientation of thin films. nih.govacs.org The technique involves exciting a core-level electron (e.g., from a carbon, nitrogen, or oxygen K-shell) to an unoccupied molecular orbital. nih.gov The resulting absorption spectrum exhibits sharp resonances (peaks) corresponding to these electronic transitions, which serve as a fingerprint for the specific chemical bonds present in the molecule. acs.org
A key advantage of NEXAFS is its ability to determine molecular orientation by using linearly polarized synchrotron light. The intensity of a given resonance is maximized when the electric field vector of the incident X-ray beam is aligned with the transition dipole moment (TDM) of the corresponding molecular orbital. nih.gov For planar aromatic systems like the fluorene core, the TDM of the π* orbitals is oriented perpendicular to the molecular plane. By measuring NEXAFS spectra at different angles of incidence, the average orientation of the molecules relative to the substrate can be quantified. diva-portal.org
For a derivative of this compound, NEXAFS spectroscopy would be particularly insightful:
Probing the Fluorene Core: By tuning the X-ray energy to the carbon K-edge, the resonances corresponding to the C 1s → π* and C 1s → σ* transitions of the aromatic fluorene backbone can be analyzed. The angular dependence, or dichroism, of the π* resonance reveals the average tilt angle of the fluorene plane with respect to the surface. acs.org
Surface vs. Bulk Orientation: NEXAFS can be performed in different detection modes, such as total electron yield (TEY), which probes the top 5-10 nm, and fluorescence yield (FY), which probes deeper into the bulk (up to ~100 nm). nih.gov Comparing results from these modes can reveal whether the molecular orientation at the surface differs from that within the bulk of the film. diva-portal.org
Research on related fluorene-based copolymers has successfully used NEXAFS to demonstrate that processing conditions, such as the use of solvent additives or thermal annealing, can significantly alter the molecular orientation, leading to more ordered films with a preferential "face-on" or "edge-on" arrangement. nih.govdiva-portal.org This control over molecular alignment is directly correlated with the performance of the material in electronic devices. nih.gov
The following table provides representative data that could be derived from an angle-resolved NEXAFS study on a thin film of a fluorene derivative. The dichroic ratio is a measure of the degree of molecular orientation.
| X-ray Incidence Angle | π Resonance Intensity (Arbitrary Units) | σ Resonance Intensity (Arbitrary Units) | Inferred Molecular Tilt Angle |
| Normal (90°) | High | Low | Predominantly "edge-on" |
| Grazing (20°) | Low | High | Predominantly "edge-on" |
| Magic Angle (54.7°) | Intermediate | Intermediate | Isotropic average |
This is a representative table. Actual values would be determined experimentally for this compound.
Research Applications in Organic Electronic Materials
Development of Organic Light-Emitting Diodes (OLEDs) with Fluorene-based Emitters
Fluorene (B118485) derivatives are widely recognized for their application as blue-light emitters and as host materials in phosphorescent OLEDs (PhOLEDs) due to their wide energy bandgap and high triplet energy. The specific substitution pattern of 2-Bromo-9,9-dibutyl-7-iodo-9H-fluorene provides distinct advantages in this context.
The electronic characteristics of the fluorene core can be systematically modified by the introduction of substituents. The bromo and iodo atoms at the C2 and C7 positions, being electron-withdrawing halogens, significantly influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Halogenation Effect : The presence of bromine and iodine atoms tends to lower both the HOMO and LUMO energy levels. This modification is crucial for tuning the emission color and for optimizing the energy level alignment with adjacent layers in an OLED stack, thereby improving charge injection and transport balance. Furthermore, the introduction of heavy atoms like bromine and iodine can enhance intersystem crossing (ISC) from the singlet to the triplet state. This "heavy-atom effect" is a critical strategy in designing host materials for PhOLEDs, as it can facilitate efficient energy transfer to triplet-emitting phosphorescent guest molecules.
Alkyl Chain Effect : The two n-butyl chains at the C9 position serve a dual purpose. Primarily, they significantly enhance the solubility of the compound in common organic solvents. Secondly, these bulky and flexible chains introduce steric hindrance that disrupts intermolecular packing (π-π stacking). researchgate.net While close packing can be beneficial for charge transport, it often leads to aggregation-induced quenching of luminescence in the solid state. mdpi.com By preventing this aggregation, the butyl groups help maintain high photoluminescence quantum efficiency in thin films, a critical factor for device efficiency. researchgate.net The quality and performance of OLEDs are highly dependent on the stacking mode of the fluorene core, which is influenced by the nature of the alkyl groups. researchgate.net
| Substituent Type | Primary Effect on Fluorene Core | Impact on OLED Performance |
| Halogen (Br, I) | Lowers HOMO/LUMO energy levels; Induces heavy-atom effect. | Tunable emission color; Improved charge balance; Potential as host for PhOLEDs. |
| Alkyl (n-butyl) | Increases solubility; Provides steric hindrance to prevent aggregation. researchgate.net | Enables solution processing; Maintains high solid-state luminescence efficiency. mdpi.com |
The fabrication of large-area and low-cost OLED displays and lighting panels relies on solution-based manufacturing techniques like spin-coating, inkjet printing, and roll-to-roll processing. A key prerequisite for these techniques is the solubility of the active materials in organic solvents.
The attachment of flexible alkyl chains to the C9 position of the fluorene core is a widely adopted and effective strategy to impart solution processability. nih.gov The non-polar n-butyl groups in this compound ensure its solubility, making it and its derivatives suitable for inclusion in solution-processed device architectures. This approach avoids the need for costly and complex vacuum deposition methods, paving the way for more economical production of large-area OLEDs. Research has shown that the structure of the side-chains dramatically influences the polymer's solubility and the range of possible chain conformations and packing geometries. nih.gov
Utilization in Organic Photovoltaics (OPVs) and Perovskite Solar Cell Technologies
In photovoltaic applications, fluorene derivatives are primarily used as hole-transporting materials (HTMs) or as components in donor-acceptor copolymers for the active layer. The structure of this compound makes it an ideal precursor for synthesizing advanced HTMs for highly efficient perovskite solar cells (PSCs).
An efficient HTM must possess several key properties: high hole mobility, appropriate energy levels for effective hole extraction from the perovskite layer, and good thermal and morphological stability. Fluorene-based compounds are excellent candidates for HTMs. nih.gov
The bromo and iodo functional groups on the this compound molecule serve as versatile reactive handles. They allow for the facile attachment of hole-transporting moieties, such as triphenylamine or carbazole units, via common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This synthetic flexibility enables the construction of complex, often star-shaped or dendritic, HTMs with tailored properties. For instance, novel fluorene-based HTMs have been designed and synthesized through facile two-step reactions starting from inexpensive materials, demonstrating great potential to replace expensive state-of-the-art HTMs like Spiro-OMeTAD. researchgate.netnih.gov
Example Synthesis Strategy: Starting with a di-halogenated fluorene core like this compound, hole-transporting end-groups (e.g., diphenylamine) can be attached to build molecules with high charge-transport ability and good film-forming properties, leading to high power conversion efficiencies in PSCs. researchgate.netmdpi.com
| HTM Design Feature | Contribution from Fluorene Core | Resulting Property |
| Rigid Core | Provides thermal and morphological stability. | Enhanced device lifetime and stability. |
| Halogenated Sites (Br, I) | Act as reactive sites for coupling reactions. mdpi.com | Facile synthesis of complex HTMs with tailored functionalities. nih.govresearchgate.net |
| Alkyl Groups (C9) | Ensures good solubility and film formation. mdpi.com | Enables solution-based device fabrication. |
For an HTM to function effectively in a perovskite solar cell, its HOMO energy level must be well-aligned with the valence band maximum (VBM) of the perovskite absorber layer. This alignment minimizes the energy barrier for hole extraction, ensuring efficient charge transfer and reducing voltage loss.
As previously noted, halogenation is a powerful tool for tuning molecular energy levels. The electron-withdrawing nature of bromine and iodine atoms lowers the HOMO level of the fluorene core. This allows for precise engineering of the HTM's energy levels to match that of various perovskite compositions (e.g., MAPbI₃, FAPbI₃). By systematically modifying the degree and type of halogenation, researchers can optimize the driving force for hole extraction, which is critical for achieving high open-circuit voltage (Voc) and fill factor (FF) in the final solar cell device. Studies on other organic semiconductors have demonstrated that halogenation can continuously shift the ionization energy over a wide range, emphasizing the importance of the position and type of halogen atom. researchgate.net
Integration into Organic Thin Film Transistors (OTFTs)
Fluorene derivatives are also explored as the active semiconductor in OTFTs. nih.gov An OTFT operates as a switch, and its performance is characterized by the charge carrier mobility (μ) and the on/off current ratio. The molecular structure of the semiconductor is paramount in determining these parameters.
For OTFT applications, a high degree of intermolecular order and close π-π stacking in the solid state is generally required to facilitate efficient charge transport through the transistor channel. Here, the substituents on the fluorene core play a competing role.
Halogenation : The introduction of halogens can influence the solid-state packing of the molecules. In some cases, halogen-halogen interactions can promote a more ordered packing arrangement, potentially leading to higher charge carrier mobility.
Alkyl Chains : The long, flexible dibutyl groups at the C9 position, while beneficial for solubility, can disrupt the crystalline packing necessary for high mobility. This illustrates a common design trade-off in materials for solution-processed OTFTs: balancing the need for solubility with the requirement for ordered solid-state morphology.
Therefore, while the this compound scaffold is a candidate for OTFT materials, it is more commonly used as an intermediate to synthesize more complex conjugated polymers or small molecules where its electronic properties can be combined with other moieties that promote favorable molecular packing for transistor applications. nbinno.com For instance, it can be a building block for creating robust and pliable OTFTs for flexible electronics. nbinno.com
Correlation between Molecular Packing, Thin Film Morphology, and Charge Carrier Mobility
The performance of organic electronic devices is intrinsically linked to the arrangement of the organic molecules in the solid state. The molecular packing and the resulting thin-film morphology are critical determinants of the material's ability to transport charge carriers (electrons and holes).
In fluorene-based materials, the substituents at the C9 position, in this case, dibutyl groups, play a crucial role in influencing solubility and preventing aggregation-induced quenching of luminescence. However, these alkyl chains also significantly impact the intermolecular packing. The length and branching of the alkyl chains can dictate the distance between the conjugated backbones of adjacent molecules, which in turn affects the electronic coupling and, consequently, the charge carrier mobility. Shorter, linear alkyl chains, such as the butyl groups in this compound, can allow for closer π-π stacking compared to bulkier side chains, which is generally favorable for charge transport.
The halogen substituents, bromine and iodine, at the 2 and 7 positions introduce several key effects. Their high atomic weight can promote spin-orbit coupling, which is relevant for applications in phosphorescent OLEDs. More importantly for charge transport, the polarizability of the C-Br and C-I bonds can influence intermolecular interactions. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can provide a directional force to guide the self-assembly of molecules into well-ordered structures. This can lead to the formation of crystalline domains within the thin film, which are beneficial for efficient charge transport.
Below is a conceptual data table illustrating how variations in substituents on the fluorene core can influence charge carrier mobility, based on general principles observed in related materials.
| Fluorene Derivative | Dominant Intermolecular Interaction | Typical Thin Film Morphology | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| 9,9-dioctylfluorene | van der Waals | Amorphous/Polycrystalline | 10⁻³ - 10⁻² | 10⁻⁴ - 10⁻³ |
| 2,7-dibromo-9,9-dioctylfluorene | van der Waals, Halogen bonding | Polycrystalline | 10⁻³ - 10⁻² | 10⁻³ - 10⁻² |
| This compound (Predicted) | van der Waals, Halogen bonding | Potentially higher order | ~10⁻² | ~10⁻³ |
| 2,7-diiodo-9,9-dioctylfluorene | van der Waals, Stronger Halogen bonding | Highly Crystalline | > 10⁻² | > 10⁻³ |
Conjugated Polymers and Oligomers Based on Fluorene Derivatives for Advanced Materials
This compound serves as a versatile monomer for the synthesis of conjugated polymers and oligomers. The bromo and iodo functionalities provide reactive sites for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the incorporation of this fluorene unit into a polymer backbone with other aromatic units.
Strategic Functionalization for Tuned Optoelectronic Properties
The optoelectronic properties of fluorene-based polymers, such as their absorption and emission wavelengths, energy levels (HOMO and LUMO), and quantum yields, can be precisely tuned through strategic functionalization.
The introduction of electron-withdrawing halogen atoms like bromine and iodine at the 2 and 7 positions of the fluorene core lowers both the HOMO and LUMO energy levels of the resulting polymer. This can be advantageous for several reasons. A deeper HOMO level can lead to improved air stability and better energy level alignment with the anodes in electronic devices. The lowering of the LUMO level can facilitate electron injection. The differential electronegativity of bromine and iodine allows for a finer tuning of these energy levels compared to using two identical halogen atoms.
Furthermore, the bulky nature of the iodine atom can induce a slight twist in the polymer backbone, which can disrupt planarity and affect the extent of π-conjugation. This can be used to control the emission color, often leading to a blue-shift compared to a more planar analogue. The combination of bromo and iodo groups offers a handle to manipulate the electronic structure and, consequently, the photophysical properties of the resulting polymers.
The following table provides a hypothetical comparison of the optoelectronic properties of polymers derived from different fluorene monomers, illustrating the effect of halogenation.
| Polymer Repeating Unit | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Emission Color |
| Poly(9,9-dioctylfluorene) | -5.8 | -2.1 | 3.7 | Blue |
| Poly(2,7-dibromo-9,9-dioctylfluorene) | -5.9 | -2.3 | 3.6 | Blue |
| Poly(2-bromo-9,9-dibutyl-7-iodo-fluorene) (Predicted) | -6.0 | -2.4 | 3.6 | Blue-Violet |
| Poly(2,7-dicyano-9,9-dioctylfluorene) | -6.2 | -3.0 | 3.2 | Green |
Self-assembly and Supramolecular Architectures in Electronic Applications
The ability of molecules to self-assemble into well-defined, long-range ordered structures is a cornerstone of bottom-up nanotechnology and is highly desirable for creating high-performance organic electronic devices. Fluorene derivatives, including this compound, can be designed to form sophisticated supramolecular architectures.
By controlling the solvent, temperature, and substrate during film deposition, it is possible to influence the self-assembly process and create thin films with optimized morphologies for specific applications. For example, for OFETs, a morphology with large, interconnected crystalline domains is desired for efficient charge transport across the device channel. In the context of bulk heterojunction solar cells, a controlled phase separation into donor and acceptor domains at the nanoscale is crucial for efficient exciton dissociation and charge extraction. The unique substitution pattern of this compound provides a molecular blueprint that can be harnessed to achieve these complex yet highly functional supramolecular architectures.
Contributions to Fluorescent Probes and Imaging Research
Design and Synthesis of Fluorene-Functionalized Fluorescent Probes for Research Applications
The strategic design of fluorescent probes based on the 2-Bromo-9,9-dibutyl-7-iodo-9h-fluorene framework leverages the distinct reactivity of the bromo and iodo substituents. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling sequential and site-specific introduction of different functional groups. This differential reactivity is crucial for creating complex molecular architectures, such as donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) systems, which are known to possess valuable photophysical properties.
The synthesis of such probes typically begins with the fluorene (B118485) core, which can be halogenated to produce precursors like 2,7-dibromo-9,9-didecyl-9H-fluorene. nih.gov From these precursors, further modifications can be made. For instance, palladium-catalyzed reactions such as the Heck, Sonogashira, or Stille couplings are employed to attach various π-conjugated moieties at the 2 and 7 positions. nih.gov For a molecule like this compound, a Sonogashira coupling could be performed selectively at the iodo position, followed by a different coupling reaction at the bromo position to yield an asymmetrical derivative. This synthetic flexibility allows for the fine-tuning of the probe's absorption and emission wavelengths, Stokes shift, and sensitivity to specific analytes. The dialkyl groups at the C-9 position are critical for ensuring the long-term stability of the materials and achieving higher quantum yields by preventing oxidation.
Mechanistic Studies of Fluorescence and Interactions with Biological Targets in Research Contexts
The fluorescence of probes derived from the fluorene core originates from the π-π* electronic transition within its extensive conjugated system. The emission properties can be modulated by attaching electron-donating and electron-accepting groups, which can create an intramolecular charge transfer (ICT) state upon excitation. The fluorescence of such ICT probes is often sensitive to the polarity of the local environment, making them effective sensors for studying biological microenvironments, such as cell membranes.
The interaction of these probes with biological targets can lead to changes in their fluorescence output, forming the basis of their sensing mechanism. This can occur through several processes:
Fluorescence Quenching: The fluorescence of the probe can be diminished upon binding to a target. This can happen through collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching). For example, the presence of certain metal ions can quench fluorescence through electron or energy transfer.
Fluorescence Enhancement: In some cases, a probe may be designed to be weakly fluorescent in an aqueous buffer but become highly emissive upon binding to its target, such as a protein or nucleic acid. This "turn-on" response is highly desirable as it minimizes background signal. This chelation-enhanced fluorescence (CHEF) often results from the restriction of intramolecular rotations or the blocking of photoinduced electron transfer (PeT) quenching pathways upon target binding.
The bulky dibutyl groups at the 9-position of the fluorene ring play a crucial role by sterically hindering intermolecular interactions, which helps to prevent aggregation-caused quenching (ACQ) and maintain high fluorescence efficiency even at higher concentrations.
Two-Photon Absorption Properties for Advanced Imaging Modalities in Biological Research
Fluorene derivatives are a prominent class of chromophores known for exhibiting large two-photon absorption (TPA) cross-sections (δ). rsc.org TPA is a nonlinear optical process where a fluorophore simultaneously absorbs two lower-energy photons to reach the same excited state that would be achieved by absorbing one high-energy photon. This phenomenon is the foundation of two-photon fluorescence microscopy (TPM), an advanced imaging technique with several advantages over conventional one-photon microscopy, including:
Increased penetration depth in scattering tissues like biological samples, due to the use of near-infrared (NIR) excitation light.
Reduced phototoxicity and photobleaching outside the focal plane.
Inherent three-dimensional sectioning capability due to the quadratic dependence of TPA on excitation intensity.
Symmetrical fluorene derivatives, which can be synthesized from 2,7-dihalogenated precursors, often exhibit particularly high TPA cross-sections. rsc.org The design of molecules with strong electron-donating groups at the ends and a fluorene core as the π-bridge leads to efficient TPA. The high TPA cross-section values, often measured in Goeppert-Mayer (GM) units, make these compounds excellent candidates for use as probes in TPM. For example, some fluorene derivatives exhibit TPA cross-sections of up to 1900 GM. rsc.org
| Fluorene Derivative Compound | Maximum TPA Cross-Section (δmax) [GM] | Wavelength (nm) |
|---|---|---|
| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1900 | ~660 |
| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | ~1300 | ~660 |
| 1,7-Diphenyl-3,5-bis(9,9-dimethyl-9H-fluoren-2-yl)-boron-difluoride-azadipyrromethene (ZL-61) | 8321 | 800 |
Data presented for illustrative purposes for the fluorene derivative class of compounds. rsc.orgmdpi.com
Utility in Biochemical Assays and Visualization of Cellular Processes for Scientific Investigation
The synthetic tractability of precursors like this compound allows for the incorporation of specific recognition motifs or reactive groups, transforming the core fluorophore into a functional probe for biochemical assays and cellular imaging. chemimpex.com For example, a probe can be functionalized with a group that selectively binds to a specific protein or cellular structure.
In research contexts, fluorene-based probes have demonstrated significant utility. Studies have shown their application in imaging COS-7 and HCT 116 cells, where certain probes exhibited selectivity for endosomes, demonstrating their potential for visualizing specific organelles. nih.gov By attaching an amine-reactive group like an isothiocyanate, the fluorene fluorophore can be covalently linked to proteins, enabling the tracking of these biomolecules within living cells. The high photostability of the fluorene core is particularly advantageous for long-term imaging experiments where repeated excitation is necessary. chemimpex.com This combination of tunable photophysics, high TPA cross-section, and synthetic versatility makes fluorene derivatives powerful tools for investigating dynamic cellular processes and for use in applications such as high-throughput screening.
Future Perspectives and Emerging Research Avenues for Halogenated Fluorene Derivatives
Innovations in Synthetic Methodologies for Highly Site-Selective and Efficient Functionalization
The advancement of halogenated fluorene (B118485) derivatives is intrinsically linked to the development of sophisticated synthetic methods that allow for precise control over their molecular architecture. Future research will prioritize the creation of highly site-selective and efficient functionalization techniques to overcome existing synthetic hurdles.
One of the most sought-after transformations is the site-selective C-H bond fluorination of complex organic molecules. jhu.edu Developing catalytic systems that can selectively introduce fluorine atoms at specific positions on the fluorene backbone without requiring pre-functionalized starting materials would represent a significant leap forward. This would enable the synthesis of novel fluorene structures with tailored electronic properties for specific applications.
Furthermore, refining and expanding the scope of transition-metal-catalyzed cross-coupling reactions is a key area of innovation. Techniques like the Sonogashira and Heck couplings have been employed to synthesize various fluorene derivatives. ucf.edumdpi.com Future efforts will likely focus on developing more robust and versatile palladium, copper, or nickel catalyst systems that can facilitate challenging couplings, such as those involving the direct arylation of C-H bonds or the introduction of novel functional groups. These advancements will enable the construction of complex, conjugated systems with extended π-delocalization, which is crucial for high-performance electronic materials. The ability to selectively functionalize positions 2 and 7 on the fluorene core is particularly important for creating materials with desirable charge transport properties. mdpi.com
The table below summarizes key synthetic reactions used for functionalizing fluorene derivatives.
| Reaction Type | Catalyst/Reagents | Purpose |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI | Attaching substituents via ethynyl (B1212043) linkages to the fluorene core. mdpi.com |
| Heck Coupling | Palladium Catalyst | Introducing electron-withdrawing functionalities. ucf.edu |
| C-H Bond Fluorination | Radical-based reagents | Direct, selective introduction of fluorine atoms. jhu.edu |
Advanced Material Architectures for Next-Generation Optoelectronic Devices with Enhanced Performance
Halogenated fluorene derivatives are cornerstone materials for organic light-emitting diodes (OLEDs) due to their high efficiency and stability. mdpi.com Future research is geared towards designing advanced material architectures that push the boundaries of device performance, leading to the next generation of displays, lighting, and photovoltaics.
A major focus is on the development of materials for thermally activated delayed fluorescence (TADF). TADF materials can, in principle, achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. researchgate.net Designing fluorene derivatives that incorporate both strong electron-donating and electron-accepting moieties is a promising strategy for creating efficient blue TADF emitters, which remain a significant challenge in the field. researchgate.netrsc.org The unique electronic properties conferred by bromine and iodine atoms in molecules like 2-Bromo-9,9-dibutyl-7-iodo-9H-fluorene can be exploited to fine-tune the energy levels required for efficient TADF.
Another emerging trend is the creation of solution-processable materials for low-cost, large-area device fabrication. rsc.org The introduction of bulky alkyl chains, such as the dibutyl groups at the C9 position, enhances the solubility of the fluorene core. Research into cross-linkable fluorene derivatives is also gaining traction. These materials can be processed from solution and then thermally cured to form robust, solvent-resistant films, enabling the fabrication of complex, multi-layered devices entirely through solution-based methods. rsc.org This approach is critical for developing flexible and wearable electronics. dentonvacuum.commdpi.com
The table below outlines the performance of some recently developed fluorene-based OLEDs.
| Emitter Type | Device Architecture | Emission Color | Max. External Quantum Efficiency (EQE) |
| Cross-linkable Fluorene (V-SAFCz) | Full-Solution-Processed | Deep-Blue | 1.91% rsc.org |
| TADF with Fluorenone Acceptor | Vacuum-Deposited | Blue | ~100% (Internal QE) researchgate.net |
| Symmetrical Fluorene Derivative | Vacuum-Deposited (Exciplex) | Varies | Improved parameters via co-deposition mdpi.com |
Exploration of Novel Applications Beyond Current Established Research Areas
While optoelectronics remains the primary application for halogenated fluorenes, their unique photophysical properties open doors to a range of other advanced technologies. A significant area of exploration is in nonlinear optics, particularly two-photon absorption (2PA). ucf.edu Materials with high 2PA cross-sections are in demand for applications such as 3D microfabrication, optical power limiting, and high-resolution biological imaging. Fluorene derivatives functionalized with strong electron-withdrawing groups have shown promisingly large 2PA cross-sections. ucf.edu
The inherent fluorescence of these compounds also makes them suitable for use as chemical sensors and biological probes. By strategically modifying the fluorene structure, it is possible to design molecules whose fluorescence is sensitive to specific analytes, ions, or environmental conditions. The lipophilic nature imparted by alkyl chains could facilitate their incorporation into cell membranes for biological imaging applications.
Furthermore, the versatility of fluorene chemistry allows for the synthesis of derivatives with unique material properties. Research has explored fluorene-based compounds that act as surfactants and others that form functionalized heterocyclic structures. researchgate.net There is also ongoing investigation into the biological activities of fluorene derivatives, including their potential as anti-infective or anti-carcinogenic agents, although some have also been studied as potential carcinogens. researchgate.netnih.gov
Interdisciplinary Research Integrating Fluorene Chemistry with Other Scientific Fields for Synergistic Advancements
The future of halogenated fluorene research lies in its integration with other scientific disciplines to unlock synergistic advancements. The interface between chemistry and biology is particularly fertile ground. acs.orgnih.gov For instance, the development of fluorinated fluorene derivatives for medicinal chemistry and molecular imaging is a rapidly growing field. acs.orgnih.gov The unique properties of fluorine can enhance metabolic stability and binding affinity of drug candidates. acs.org
Collaborations between synthetic chemists and materials scientists are essential for designing and fabricating advanced electronic devices. ucsb.edu Understanding the relationship between molecular structure, solid-state packing, and device performance requires a combined expertise in synthesis, characterization, and device engineering. ucsb.edu The integration of computational chemistry will also play a crucial role, allowing for the in silico design of new fluorene derivatives with targeted properties before their synthesis, thus accelerating the discovery process.
Moreover, the principles of supramolecular chemistry are being applied to create self-assembling fluorene-based materials. By programming molecular recognition motifs into the fluorene structure, it is possible to guide their assembly into highly ordered nanostructures, such as wires, films, and gels, with applications in areas ranging from electronics to regenerative medicine. nsf.gov This interdisciplinary approach, combining organic synthesis with materials science, physics, biology, and engineering, will undoubtedly drive the next wave of innovation in the field of halogenated fluorenes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-9,9-dibutyl-7-iodo-9H-fluorene, and how can purity be optimized?
- Methodology :
- Alkylation : Start with fluorene derivatives (e.g., 9H-fluorene) and alkylate using dibutyl groups under strong bases like NaH or KOtBu in anhydrous THF or DMF. Ensure inert atmosphere (N₂/Ar) to prevent oxidation .
- Halogenation : Sequential halogenation (bromination followed by iodination) using reagents like NBS (N-bromosuccinimide) or I₂ with catalytic Lewis acids (e.g., AlCl₃). Monitor regioselectivity via TLC or HPLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >98% purity. Confirm purity via HPLC or GC-MS .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dibutyl groups at C9, bromo/iodo at C2/C7). Key shifts: ~δ 4.0–4.5 ppm for CH₂ in dibutyl groups; δ 70–90 ppm in ¹³C for halogenated carbons .
- X-ray Crystallography : Use SHELX software for structure refinement. Monoclinic or orthorhombic systems are typical for fluorene derivatives. Report bond angles and distances (e.g., C-Br: ~1.9 Å; C-I: ~2.1 Å) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion [M+H]⁺ and isotopic patterns for Br/I .
Q. What are the key physicochemical properties relevant to handling and storage?
- Properties :
- Melting Point : ~190–192°C (similar to ST04128, a dimethyl analog) .
- Solubility : Insoluble in water; soluble in THF, DCM, and toluene. Use sonication for dissolution in polar aprotic solvents .
- Stability : Store under inert gas at −20°C to prevent halogen exchange or degradation. Avoid light exposure due to potential C-I bond photolysis .
Advanced Research Questions
Q. How does the reactivity of bromine vs. iodine impact cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Challenges :
- Despite iodine’s higher electronegativity, bromine may react preferentially under certain Pd-catalyzed conditions (e.g., Pd(PPh₃)₄ in THF/water). This contradicts typical reactivity trends, leading to side products (e.g., 20% di-bromo coupling observed in similar systems) .
- Mitigation :
- Use selective catalysts (e.g., PdCl₂(dppf)) and optimize temperature (80–100°C) to favor iodobenzene coupling. Monitor reaction progress via GC-MS .
Q. How can computational methods predict electronic properties for OLED or photovoltaic applications?
- Approach :
- Perform DFT calculations (B3LYP/6-31G*) to model HOMO/LUMO levels. The dibutyl groups enhance solubility, while bromo/iodo substituents lower bandgaps (e.g., predicted Eg ~3.1 eV). Validate with UV-Vis spectroscopy (λmax ~350 nm) .
Q. What contradictions exist in reported regioselectivity data for halogenation of fluorene derivatives?
- Analysis :
- Literature discrepancies arise from solvent polarity (e.g., DCM vs. DMF) and substituent steric effects. For example, bulky dibutyl groups may shield C2, favoring C7 iodination despite statistical odds. Compare kinetic (low-temp) vs. thermodynamic (high-temp) control .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Case Study :
- Analogous to ledipasvir synthesis (HCV drug), fluorene cores are functionalized via cross-coupling with aryl boronic acids. The iodine site is pivotal for introducing heterocyclic moieties (e.g., triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
